molecular formula C20H21NO B195617 Cyclobenzaprine N-Oxide CAS No. 6682-26-4

Cyclobenzaprine N-Oxide

Cat. No.: B195617
CAS No.: 6682-26-4
M. Wt: 291.4 g/mol
InChI Key: CWVULMRJHWMZLY-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Cyclobenzaprine N-Oxide, a metabolite of Cyclobenzaprine, primarily targets the brainstem . It is believed to exert its effects at the supraspinal level , specifically within the locus coeruleus of the brainstem . The locus coeruleus is involved in physiological responses to stress and panic and plays a crucial role in the regulation of various cognitive and physical processes.

Mode of Action

This compound interacts with its targets in the brainstem, leading to a decrease in the activity of efferent alpha and gamma motor neurons . This interaction is likely mediated by the inhibition of coeruleus-spinal or reticulospinal pathways , resulting in depressed spinal cord interneuron activity . This action on the brainstem results in the relief of skeletal muscle spasm without interfering with muscle function .

Biochemical Pathways

The biochemical pathways affected by this compound involve the noradrenergic system . The activation of locus coeruleus neurons leads to an increased release of noradrenaline in the ventral horn of the spinal cord, which subsequently inhibits alpha motoneurons . This inhibition results in muscle relaxation .

Pharmacokinetics

Cyclobenzaprine is extensively metabolized in the liver via both oxidative and conjugative pathways . The oxidative metabolism, mainly N-demethylation, is catalyzed primarily by CYP3A4 and CYP1A2 (with CYP2D6 implicated to a lesser extent) and is responsible for the major metabolite desmethylcyclobenzaprine . The liver cytosol from liver particles has reductase activity that can reduce this compound to the corresponding amine .

Result of Action

The primary result of this compound’s action is the relief of muscle spasm associated with acute, painful musculoskeletal conditions . By acting on the central nervous system at the brain stem, it relieves muscle spasm without targeting the peripheral nervous system or muscles themselves .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver can affect the metabolism of the compound . Additionally, factors such as the patient’s overall health, age, and the presence of other medications can also influence the compound’s action and efficacy.

Safety and Hazards

Cyclobenzaprine N-Oxide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobenzaprine N-oxide is typically synthesized through the oxidation of cyclobenzaprine. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an appropriate solvent, often under acidic or neutral pH to facilitate the formation of the N-oxide group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions similar to those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Cyclobenzaprine N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more polar compounds.

    Reduction: The N-oxide group can be reduced back to the parent amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Cyclobenzaprine N-oxide is unique due to its specific oxidation state, which imparts distinct chemical and pharmacological properties. Unlike its parent compound, this compound is primarily studied for its role in degradation pathways and impurity profiling, making it valuable in pharmaceutical research and quality control .

Properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVULMRJHWMZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216929
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6682-26-4
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006682264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-delta 5,alpha-propylamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propan-1-amine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CYCLOBENZAPRINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclobenzaprine N-Oxide
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Cyclobenzaprine N-Oxide
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Cyclobenzaprine N-Oxide
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Cyclobenzaprine N-Oxide
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Customer
Q & A

Q1: How is cyclobenzaprine N-oxide metabolized in the body?

A1: this compound undergoes reduction to its parent compound, cyclobenzaprine, primarily in the liver and blood. Studies have demonstrated that rat liver microsomes can metabolize this compound into several metabolites, including cyclobenzaprine, 10,11-epoxythis compound, desmethylcyclobenzaprine, and cyclobenzaprine-10,11-epoxide. [] Additionally, research has shown that both rat blood and liver possess a unique reduction system involving quinone reductases and heme-containing proteins, such as hemoglobin, which can efficiently convert this compound back to cyclobenzaprine. [, ]

Q2: What is the role of quinones in the reduction of this compound?

A2: Quinones play a crucial role in the enzymatic reduction of this compound. Studies have shown that enzymes like DT-diaphorase, a cytosolic quinone reductase, utilize NADPH or NADH to reduce quinones (such as menadione) to their corresponding hydroquinones (like menadiol). [, ] These hydroquinones, in turn, act as non-enzymatic reducing agents, donating electrons to this compound and converting it back to cyclobenzaprine. This two-step process highlights the importance of the interplay between quinone reductases and heme-containing proteins in the metabolic fate of this compound.

Q3: Can impurities arise during the formulation of cyclobenzaprine hydrochloride-containing products, and how are they identified?

A3: Yes, impurities can form during the formulation of products containing cyclobenzaprine hydrochloride, even when combined with other active ingredients like lidocaine and piroxicam. [] A study utilizing reversed-phase liquid chromatography coupled with mass spectrometry (MS-MS) successfully identified various impurities, including dibenzosuberenone, amitriptyline, carbinole, this compound, and anthrachinone, in a semi-solid topical formulation of these drugs. [] This analytical approach enabled researchers to not only identify these impurities but also to correlate them to their potential source compounds, highlighting the importance of rigorous quality control in pharmaceutical formulations.

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